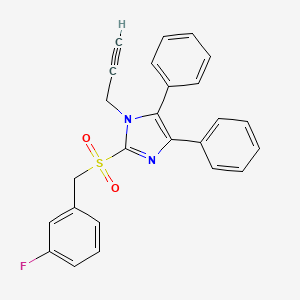
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone is a synthetic organic compound that belongs to the class of imidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the propynyl group: This step may involve the alkylation of the imidazole ring with a propynyl halide.
Attachment of the fluorobenzyl sulfone: This can be done through a nucleophilic substitution reaction where the imidazole derivative reacts with a fluorobenzyl sulfone precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propynyl group or the imidazole ring.
Reduction: Reduction reactions could target the sulfone group, potentially converting it to a sulfide.
Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a sulfide.
科学的研究の応用
Chemistry
Catalysis: Imidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Imidazole derivatives are known for their antimicrobial properties.
Anticancer Research: Some derivatives have shown potential as anticancer agents.
Industry
Pharmaceuticals: Used in the development of drugs.
Agriculture: Potential use as pesticides or herbicides.
作用機序
The mechanism of action for 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The propynyl and fluorobenzyl groups may enhance binding affinity or selectivity.
類似化合物との比較
Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the propynyl and fluorobenzyl sulfone groups.
1-Propynyl-1H-imidazole: Similar structure but without the diphenyl and fluorobenzyl sulfone groups.
3-Fluorobenzyl sulfone derivatives: Compounds with similar sulfone groups but different core structures.
Uniqueness
The unique combination of the imidazole ring, propynyl group, and fluorobenzyl sulfone makes this compound potentially interesting for specific applications where these functional groups can provide synergistic effects.
特性
IUPAC Name |
2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)31(29,30)18-19-10-9-15-22(26)17-19/h1,3-15,17H,16,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKLCMUXSBTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














